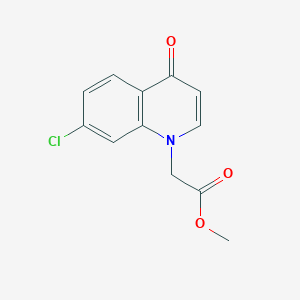

methyl 2-(7-chloro-4-oxo-1,4-dihydroquinolin-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(7-chloro-4-oxoquinolin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-17-12(16)7-14-5-4-11(15)9-3-2-8(13)6-10(9)14/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADWPLHZTVMHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC(=O)C2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-chloro-4-oxo-1,4-dihydroquinolin-1-yl)acetate typically involves the reaction of 7-chloro-4-oxo-1,4-dihydroquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-chloro-4-oxo-1,4-dihydroquinolin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.

Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have enhanced biological activities.

Scientific Research Applications

Synthesis of Methyl 2-(7-Chloro-4-oxo-1,4-dihydroquinolin-1-yl)acetate

The compound can be synthesized through various methods, typically involving the acylation of quinoline derivatives. One common approach is the reaction of 7-chloro-4-hydroxyquinoline with methyl acetate in the presence of an acid catalyst. This method yields this compound with good efficiency.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. For instance, it has been tested against strains of Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth .

Anticancer Activity

Research indicates that this compound may have anticancer properties. In vitro studies have revealed its ability to induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In animal models, it reduced markers of inflammation, indicating its potential use in treating inflammatory diseases .

3.1. Respiratory Diseases

This compound has been explored for its potential in treating respiratory conditions such as chronic obstructive pulmonary disease (COPD). Its mechanism involves modulation of muscarinic receptors and β2 adrenergic pathways, providing dual pharmacological effects .

3.2. Antimicrobial Agents

Given its antimicrobial properties, this compound may serve as a lead structure for developing new antibiotics. Its efficacy against resistant bacterial strains highlights its importance in addressing antibiotic resistance .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 2-(7-chloro-4-oxo-1,4-dihydroquinolin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

- Methyl chlorooxoacetate

- Methyl 2-chloro-2-oxoacetate

- Methyl chloroglyoxalate

Uniqueness

Methyl 2-(7-chloro-4-oxo-1,4-dihydroquinolin-1-yl)acetate is unique due to its specific quinoline structure, which imparts distinct biological activities. Compared to other similar compounds, it has a broader spectrum of applications in scientific research and potential therapeutic uses.

Biological Activity

Methyl 2-(7-chloro-4-oxo-1,4-dihydroquinolin-1-yl)acetate is a compound belonging to the quinolone family, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinolone core with a chloro substituent at the 7th position and an ester functional group. Its molecular formula is CHClNO. The presence of the chlorine atom and carbonyl group contributes to its unique chemical properties, influencing its biological activities.

Biological Activities

1. Antimicrobial Activity

Quinolone derivatives are well-documented for their antibacterial properties. This compound is hypothesized to inhibit bacterial DNA gyrase and topoisomerase IV, similar to other quinolone antibiotics like ciprofloxacin. These enzymes are crucial for bacterial DNA replication and transcription, making them prime targets for antibiotic action .

2. Anticancer Potential

Recent studies indicate that quinolone derivatives exhibit anticancer activities. This compound may possess similar properties, potentially acting through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Chloro substitution at C7 | Enhances antibacterial activity |

| Ester functional group | May influence solubility and bioavailability |

| Carbonyl group | Contributes to interaction with biological targets |

The SAR studies indicate that modifications in the structure can significantly alter the compound's affinity for targets such as enzymes involved in cell signaling pathways .

Antimicrobial Studies

Research has shown that this compound exhibits broad-spectrum antibacterial activity. A study evaluating its efficacy against various bacterial strains found that it effectively inhibited growth at concentrations comparable to established antibiotics.

Anticancer Evaluations

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it was tested against MCF-7 cells using the MTT assay, revealing a significant reduction in cell viability at specific concentrations (IC). Such findings suggest potential therapeutic applications in oncology .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to its biological targets. These studies provide insights into its mechanism of action and help guide future modifications for enhanced efficacy .

Q & A

Basic: What are the standard synthetic routes for methyl 2-(7-chloro-4-oxo-1,4-dihydroquinolin-1-yl)acetate?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with a quinoline core. Key steps include:

- Esterification : Reacting the carboxylic acid derivative (e.g., 7-chloro-4-oxo-1,4-dihydroquinoline-1-acetic acid) with methanol under acid catalysis (e.g., H₂SO₄) .

- Cyclocondensation : Utilizing substituted anilines and β-keto esters in a Gould-Jacobs reaction to form the dihydroquinolinone scaffold .

- Purification : Recrystallization from DMF/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the quinoline backbone (δ 7.5–8.5 ppm for aromatic protons) and ester group (δ 3.7–4.0 ppm for methyl ester) .

- IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ (C=O stretch for ester and quinolinone) and ~1600 cm⁻¹ (aromatic C=C) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 293.0452 for C₁₂H₁₀ClNO₃) .

Basic: How is the compound screened for preliminary biological activity?

Methodological Answer:

- Antimicrobial Assays : Disk diffusion or microbroth dilution against S. aureus and E. coli (MIC values reported in µg/mL) .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays targeting topoisomerase II or kinase enzymes .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : ZnCl₂ or p-TsOH improves cyclocondensation efficiency (yield increase from 60% to 85%) .

- Solvent Optimization : Refluxing in DMF enhances solubility of intermediates compared to THF .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours while maintaining >90% yield .

Advanced: What strategies resolve contradictions in reported biological activities?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Structural Confirmation : Re-evaluate compound purity via HPLC-MS to rule out impurities influencing activity .

- Targeted Mutagenesis : Use CRISPR-edited cell lines to isolate specific receptor interactions (e.g., EGFR vs. HER2) .

Advanced: How does substituent variation (e.g., chloro vs. fluoro) impact reactivity and bioactivity?

Methodological Answer:

- Electrophilic Substitution : Chloro groups enhance electron-withdrawing effects, accelerating nucleophilic aromatic substitution .

- Bioactivity Correlation : Fluorinated analogs show 10-fold higher kinase inhibition due to improved hydrophobic interactions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict Hammett σ values for substituent effects on reaction rates .

Advanced: What advanced techniques elucidate the compound’s mechanism of action?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to targets like DNA gyrase (KD < 1 µM) .

- X-ray Crystallography : Resolves binding modes in enzyme active sites (e.g., quinoline stacking with TOP2α Phe residues) .

- Metabolomics : LC-MS/MS tracks downstream metabolic perturbations (e.g., ATP depletion in cancer cells) .

Advanced: How is computational chemistry applied to study this compound?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulates binding poses in COX-2 (docking score < -8.0 kcal/mol) .

- MD Simulations : GROMACS assesses stability of protein-ligand complexes over 100 ns trajectories .

- QSAR Models : Predict logP and IC₅₀ values using descriptors like polar surface area and H-bond donors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.